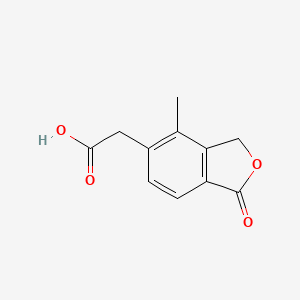
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- is an organic compound with the molecular formula C12H7Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 5-chloropyridine-2-amine.
Reaction with Carboxylic Acid: The amine group of 5-chloropyridine-2-amine reacts with a carboxylic acid derivative, such as pyridine-3-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Chlorination: The resulting compound is then chlorinated using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(5-chloropyridin-2-yl)acetamide
- 2-chloro-N-(5-chloropyridin-2-yl)benzamide
- 2-chloro-N-(5-chloropyridin-2-yl)thiourea
Uniqueness
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual chlorination and amide functional group make it a versatile compound for various applications.
属性
CAS 编号 |
280115-93-7 |
|---|---|
分子式 |
C11H7Cl2N3O |
分子量 |
268.10 g/mol |
IUPAC 名称 |
2-chloro-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-3-4-9(15-6-7)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,15,16,17) |
InChI 键 |
HSGCSDWBXVPYHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



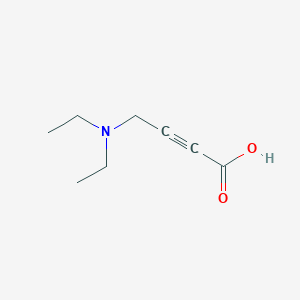

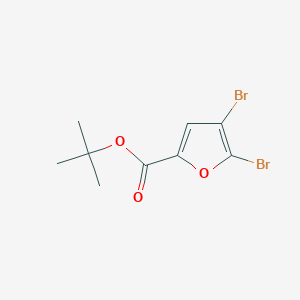
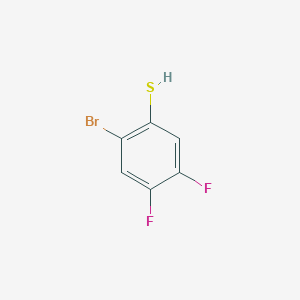

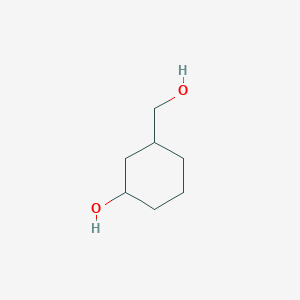
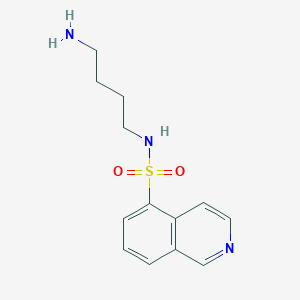
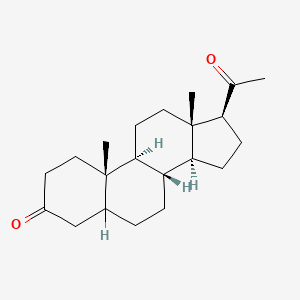
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)
